

conformational analysis of trans-1-Ethyl-2-methylcyclohexane

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Compound of Interest

Compound Name: 1-Ethyl-2-methylcyclohexane

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An in-depth technical guide on the conformational analysis of trans-**1-Ethyl-2-methylcyclohexane**, prepared for researchers, scientists, and drug development professionals.

Executive Summary

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. This document provides a detailed conformational analysis of trans-**1-Ethyl-2-methylcyclohexane**. The chair conformation is the most stable form of the cyclohexane ring, minimizing both angle and torsional strain.^[1] For disubstituted cyclohexanes, the spatial arrangement of substituents dictates the relative stability of the two possible chair conformations that interconvert via a "ring-flip." Our analysis demonstrates that for trans-**1-Ethyl-2-methylcyclohexane**, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is quantified by evaluating the steric strain arising from 1,3-diaxial and gauche interactions. The diequatorial conformer is favored by approximately 11.8 kJ/mol.

Conformational Isomers of trans-1-Ethyl-2-methylcyclohexane

The trans configuration in a 1,2-disubstituted cyclohexane necessitates that the two substituents are on opposite sides of the ring. This arrangement allows for two distinct chair conformations: one where both the ethyl and methyl groups occupy equatorial positions

(diequatorial) and another, accessible through a ring-flip, where both groups are in axial positions (diaxial).[2][3]

- Diequatorial (e,e) Conformer: The ethyl group is on C1 in an equatorial position, and the methyl group is on C2, also in an equatorial position.
- Diaxial (a,a) Conformer: Following a ring-flip, the ethyl group on C1 occupies an axial position, and the methyl group on C2 is also in an axial position.

The equilibrium between these two conformers heavily favors the one with lower steric strain.

Analysis of Steric Strain

The relative stability of cyclohexane conformers is determined by steric strain, which primarily arises from two types of interactions: 1,3-diaxial interactions and gauche interactions.[4]

1,3-Diaxial Interactions

This is a significant destabilizing interaction that occurs when an axial substituent is in close proximity to the axial hydrogens on the same side of the ring, located two carbons away (at the C3 and C5 positions relative to the substituent at C1).[2][5][6]

- Diequatorial (e,e) Conformer: In this conformation, both substituents are in equatorial positions. Equatorial substituents point away from the ring and do not experience significant 1,3-diaxial interactions.[7]
- Diaxial (a,a) Conformer: This conformer is highly destabilized by multiple 1,3-diaxial interactions:
 - The axial methyl group at C1 interacts with axial hydrogens at C3 and C5.[8]
 - The axial ethyl group at C2 interacts with axial hydrogens at C4 and C6.[8]

Gauche Interactions

A gauche interaction, similar to that in gauche butane, occurs between substituents on adjacent carbons with a dihedral angle of approximately 60°.[6][9]

- Diequatorial (e,e) Conformer: A single gauche interaction exists between the equatorial ethyl and methyl groups.
- Diaxial (a,a) Conformer: A gauche interaction also exists between the two axial substituents. However, the steric strain in this conformer is overwhelmingly dominated by the severe 1,3-diaxial interactions.

Quantitative Energetic Analysis

The energetic penalty for a substituent to be in an axial position versus an equatorial one is known as its "A-value," which corresponds to the change in Gibbs free energy (ΔG).^{[10][11]} A-values are additive and allow for the estimation of the total steric strain in a given conformer.

A-Values and Strain Energy Calculation

The A-value for a methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol), which accounts for two 1,3-diaxial interactions with hydrogen, each contributing about 3.8 kJ/mol.^{[4][5][6]} The A-value for an ethyl group is slightly higher, about 8.0 kJ/mol (1.9 kcal/mol).

- Strain in Diequatorial (e,e) Conformer: The only significant strain is the gauche interaction between the adjacent ethyl and methyl groups. This is energetically valued at approximately 3.8 kJ/mol.^{[12][13]}
- Strain in Diaxial (a,a) Conformer: The total strain is the sum of the 1,3-diaxial interactions for both groups.
 - Strain from axial methyl group: 7.6 kJ/mol
 - Strain from axial ethyl group: 8.0 kJ/mol
 - Total Strain $\approx 7.6 + 8.0 = 15.6$ kJ/mol. This calculation is analogous to the analysis of trans-1,2-dimethylcyclohexane, where the diaxial conformer has four 1,3-diaxial interactions, resulting in a total strain of 4×3.8 kJ/mol = 15.2 kJ/mol.^{[8][12]}

The energy difference (ΔE) between the two conformers is: $\Delta E = E(\text{diaxial}) - E(\text{diequatorial}) \approx 15.6 \text{ kJ/mol} - 3.8 \text{ kJ/mol} = 11.8 \text{ kJ/mol}$

This significant energy difference indicates that the equilibrium will overwhelmingly favor the diequatorial conformation.^[14]

Data Presentation

The quantitative data for the conformational analysis is summarized below.

Substituent	A-Value (kJ/mol)	A-Value (kcal/mol)
Methyl (-CH ₃)	7.6	1.8
Ethyl (-CH ₂ CH ₃)	8.0	1.9

Conformer	Steric Interactions	Total Strain Energy (kJ/mol)	Relative Stability
Diequatorial (e,e)	1 x Gauche (Me-Et)	~3.8	More Stable
Diaxial (a,a)	1,3-diaxial (Me-H) x 2 1,3-diaxial (Et-H) x 2	~15.6	Less Stable

Experimental Protocols

The determination of conformational energies (A-values) is primarily achieved through experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for quantifying conformational equilibria.

Methodology:

- **Sample Preparation:** The substituted cyclohexane is dissolved in a suitable solvent that remains liquid at low temperatures (e.g., CS₂ or deuterated freons).
- **Low-Temperature Measurement:** The sample is cooled within the NMR spectrometer probe until the rate of the chair-chair interconversion becomes slow on the NMR timescale. At this

point, the signals for the axial and equatorial conformers, which are averaged at room temperature, resolve into distinct peaks.

- **Signal Integration:** The equilibrium constant (K) is determined by integrating the signals corresponding to each conformer. For instance, in ^{13}C NMR, the signals for specific carbons in the axial and equatorial forms can be integrated.[\[15\]](#)
- **Free Energy Calculation:** The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation: $\Delta G^\circ = -RT \ln K$ where R is the gas constant and T is the temperature in Kelvin. By performing measurements at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) components can also be determined.[\[16\]](#)

Computational Chemistry

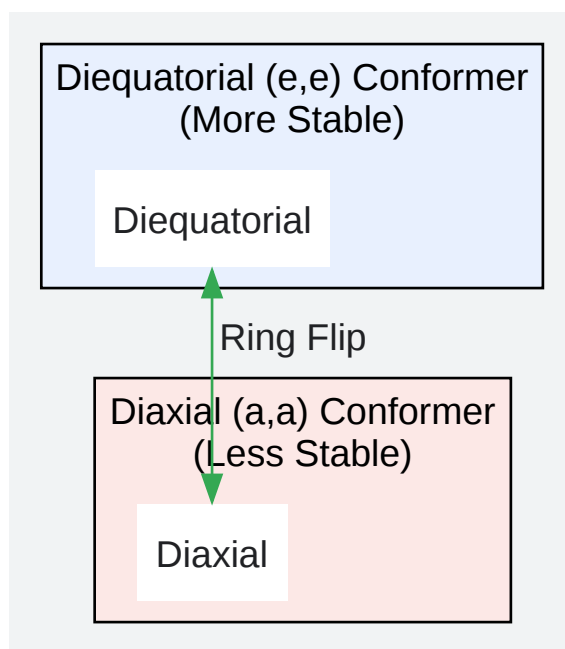
Molecular mechanics and quantum chemistry calculations provide theoretical estimates of conformational energies.

Methodology:

- **Conformer Generation:** The 3D structures of both the diequatorial and diaxial conformers are generated.
- **Geometry Optimization:** The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or Møller-Plesset perturbation theory (MP2).
- **Energy Calculation:** Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain accurate electronic energies.
- **Relative Energy Determination:** The difference in the calculated energies of the two conformers provides a theoretical value for their relative stability.

Visualizations

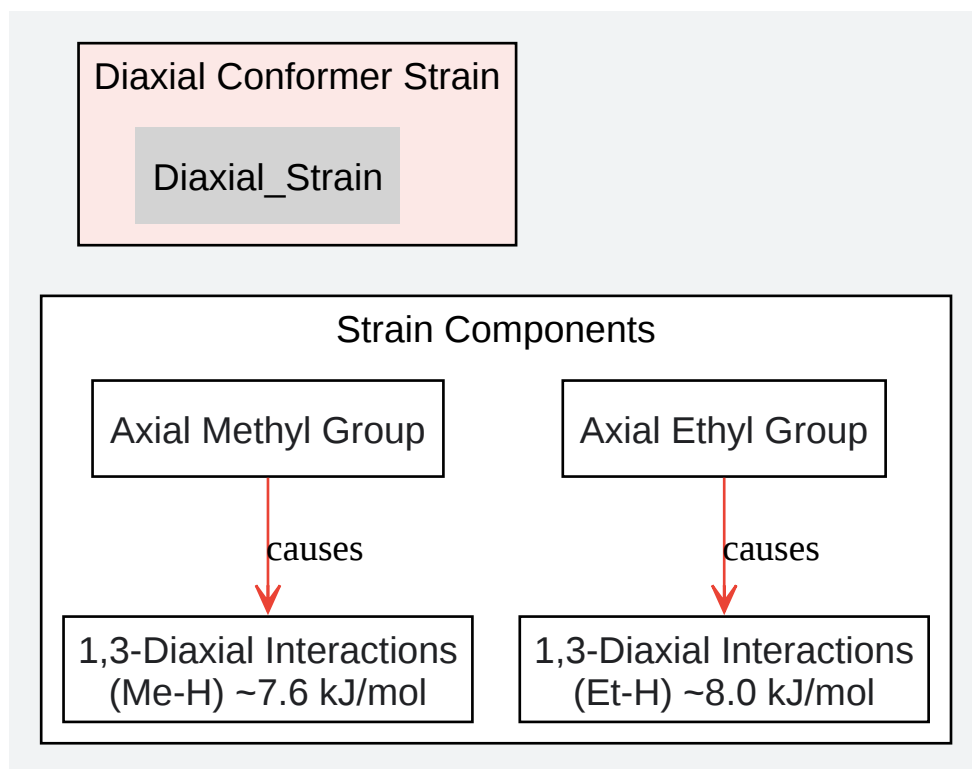
Conformational Equilibrium



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Caption: Equilibrium between the diequatorial and diaxial conformers.

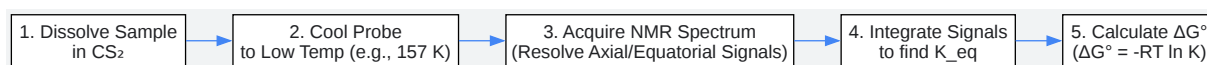
Steric Strain Analysis



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Caption: Destabilizing 1,3-diaxial interactions in the diaxial conformer.

Experimental Workflow: NMR Protocol



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Caption: Workflow for determining conformational energy via low-temperature NMR.

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